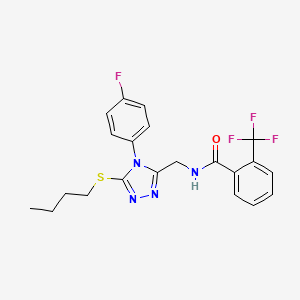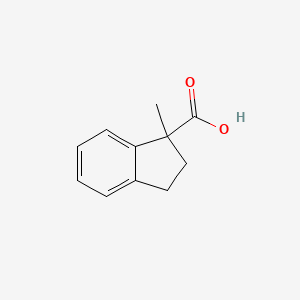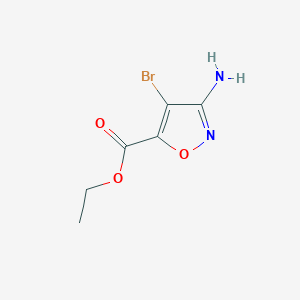
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazoline derivative that has been synthesized using various methods and has shown promising results in various research applications.
科学的研究の応用
Supramolecular Chemistry Applications
Quinoline urea derivatives have been synthesized and structurally characterized, exploring their behavior as gelators in the formation of silver(I) complexes. These studies highlight the compound's potential in creating novel supramolecular structures, useful in materials science and nanotechnology (Braga et al., 2013).
Synthesis Methodologies
Research has shown that derivatives involving ureidoalkylation reactions can lead to the formation of tetrahydroquinazoline derivatives, showcasing the compound's utility in organic synthesis and chemical transformations (Pandey et al., 2008). Moreover, microwave-promoted synthesis methods for dihydroquinazolines demonstrate the compound's role in facilitating efficient and environmentally friendly chemical processes (Sarma & Prajapati, 2011).
Biological Activity Research
Novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues have been synthesized and evaluated for their antibacterial activities, indicating the compound's potential applications in drug discovery and pharmaceutical research (Dhokale et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with p-tolyl isocyanate, followed by the addition of an aldehyde to form the imine intermediate. The imine intermediate is then reduced to the corresponding amine, which is then reacted with phosgene to form the final product.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "p-tolyl isocyanate", "aldehyde", "phosgene" ], "Reaction": [ "Condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with p-tolyl isocyanate to form the corresponding urea derivative", "Addition of an aldehyde to the urea derivative to form the imine intermediate", "Reduction of the imine intermediate to the corresponding amine", "Reaction of the amine with phosgene to form the final product" ] } | |
CAS番号 |
941984-40-3 |
製品名 |
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea |
分子式 |
C20H22N4O2 |
分子量 |
350.422 |
IUPAC名 |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H22N4O2/c1-3-4-13-24-18(16-7-5-6-8-17(16)22-20(24)26)23-19(25)21-15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H2,21,23,25) |
InChIキー |
CWAVKIGPVFSCRS-PTGBLXJZSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)
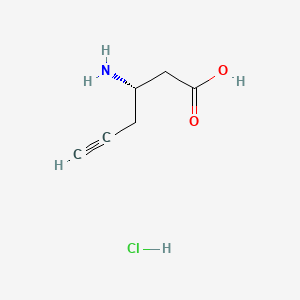

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780292.png)
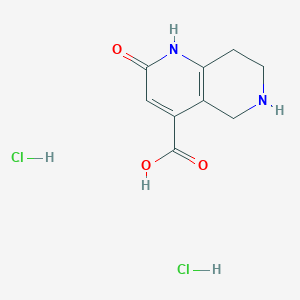
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)
![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)
![1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780298.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)
